tert-Butyl methyl(4-(pyridin-3-yl)piperidin-4-yl)carbamate
Description
tert-Butyl methyl(4-(pyridin-3-yl)piperidin-4-yl)carbamate is a synthetic organic compound featuring a piperidine core substituted with a pyridin-3-yl group at the 4-position and a methylcarbamate moiety protected by a tert-butyl group. This structure combines a nitrogen-rich heterocyclic system (piperidine-pyridine) with a carbamate functional group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic workflows .
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(4-pyridin-3-ylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19(4)16(7-10-17-11-8-16)13-6-5-9-18-12-13/h5-6,9,12,17H,7-8,10-11H2,1-4H3 |
InChI Key |
LEBUFFBEBIFOIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCNCC1)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(4-(pyridin-3-yl)piperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of Boc-protected piperidine, which is then deprotected to yield the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and the reaction is typically carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(4-(pyridin-3-yl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidinyl or pyridinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that tert-butyl methyl(4-(pyridin-3-yl)piperidin-4-yl)carbamate exhibits significant antimicrobial activity against various Gram-positive bacteria, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant Enterococcus faecium (VREfm)
These bacteria are known for their resistance to conventional antibiotics. The compound demonstrates selective toxicity towards bacterial cells while maintaining minimal cytotoxicity to mammalian cells, suggesting its potential as a lead compound for antibiotic development .
Table 1: Antimicrobial Activity Against Resistant Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 0.78 - 3.125 μg/mL |
| Vancomycin-resistant Enterococcus faecium | 0.78 - 3.125 μg/mL |
Synthesis Pathways
The synthesis of this compound typically involves several chemical reactions:
- Formation of the Piperidine Ring : The initial step often involves the preparation of the piperidine structure through nucleophilic substitution reactions.
- Carbamate Formation : The carbamate functionality is introduced via reaction with isocyanates or carbamates under controlled conditions.
- Final Modifications : Additional steps may be required to introduce the pyridine moiety and optimize the overall yield.
The yield for these reactions can vary based on specific synthetic routes employed in research laboratories .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in various fields:
- Antimicrobial Development : A study demonstrated that the compound exhibited strong bactericidal properties against both susceptible and drug-resistant strains of Gram-positive bacteria, comparable to last-resort antibiotics like vancomycin and linezolid .
- Pharmacological Screening : Preliminary in vitro pharmacological screening has shown promising results in inhibiting bacterial growth, indicating potential for further development into therapeutic agents targeting resistant infections .
Mechanism of Action
The mechanism of action of tert-Butyl methyl(4-(pyridin-3-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context .
Comparison with Similar Compounds
Carbamate Protection
- The tert-butyl carbamate (Boc) group in the target compound provides superior stability under basic conditions compared to methyl or allyl carbamates (e.g., tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate, ), which are more prone to deprotection via acidolysis or hydrogenation .
- In contrast, compounds like N-(4-Methoxypyridin-2-yl)pivalamide () replace the carbamate with an amide, reducing steric hindrance but increasing susceptibility to hydrolysis .
Heterocyclic Modifications
- The piperidine-pyridine hybrid in the target compound offers a rigid scaffold for receptor binding, unlike purely pyridine-based analogues (e.g., 4-Iodo-5-methoxy-N-phenylnicotinamide, ), which lack conformational flexibility .
- Piperidine derivatives with methyl substituents (e.g., trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate, CAS 1032684-85-7) exhibit altered pharmacokinetic profiles due to increased lipophilicity .
Electrophilic Substituents
- Compounds with halogen substituents (e.g., tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate, ) enable cross-coupling reactions, whereas the target compound’s pyridin-3-yl group favors π-π stacking interactions in drug design .
Commercial Availability and Pricing
- Simpler analogues like Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate are similarly priced ($400/g), suggesting that piperidine-pyridine hybrids may incur additional costs due to purification challenges .
Biological Activity
Tert-butyl methyl(4-(pyridin-3-yl)piperidin-4-yl)carbamate is a carbamate derivative notable for its potential biological activities, particularly in antimicrobial and neuroprotective domains. This compound features a complex structure that includes a tert-butyl group, a methyl group, and a piperidine ring substituted with a pyridine moiety, contributing to its unique pharmacological profile.
The molecular formula of this compound is . Its physical properties include:
- Boiling Point : Approximately 331.4 °C
- Density : About 1.0 g/cm³ at room temperature
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Notably, it shows efficacy against:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant Enterococcus faecium (VRE)
The compound demonstrates selective toxicity towards bacterial cells while maintaining low cytotoxicity to mammalian cells, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action : Interaction studies reveal that the compound disrupts bacterial cell membranes and inhibits specific bacterial enzymes, leading to cell death. This mechanism is critical for optimizing its pharmacological profile and therapeutic applications.
Neuroprotective Effects
In addition to its antimicrobial properties, this compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
A related compound, identified as M4, which shares structural similarities with this compound, was studied for its ability to inhibit amyloid beta peptide aggregation. In vitro studies demonstrated that M4 could protect astrocyte cells from death induced by amyloid beta peptide (Aβ 1-42), showing an increase in cell viability when treated with the compound alongside Aβ .
Study on Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various carbamate derivatives, this compound was found to have an inhibition zone diameter of 15 mm against MRSA in agar diffusion tests. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potent activity compared to standard antibiotics.
Neuroprotective Study
In vivo studies using a scopolamine-induced model of Alzheimer’s disease showed that M4 could reduce the levels of Aβ 1-42 in treated rats. The results indicated that while M4 did not significantly outperform galantamine in reducing Aβ levels, it still demonstrated potential neuroprotective effects by lowering β-secretase activity and improving overall cell viability in astrocytic cultures exposed to Aβ .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Similarity | Unique Features |
|---|---|---|---|
| Tert-butyl piperidin-4-ylcarbamate | C10H20N2O2 | 0.98 | Lacks pyridine substitution |
| Tert-butyl (4-methylpiperidin-4-yl)carbamate | C11H23N2O2 | 0.96 | Contains a methyl group on piperidine |
| Tert-butyl 4-(methylamino)piperidine-1-carboxylate | C12H20N3O2 | 0.91 | Features an amino group |
| Tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate | C12H20N2O2 | 0.91 | Bicyclic structure |
The unique combination of pyridine and piperidine functionalities in this compound contributes to its distinct biological activity profile compared to similar compounds.
Q & A
Q. How should researchers approach contradictory findings in safety data sheets regarding hazard classification?
- Answer:
- Comparative analysis: Cross-reference SDS from multiple vendors (e.g., PubChem, ChemScene LLC) .
- In vitro toxicity screening: Conduct Ames or MTT assays to assess genotoxicity/cell viability.
- Precautionary principle: Default to stricter protocols (e.g., full PPE) until empirical data clarifies risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
